calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

Catalog No.
S572565
CAS No.
17140-60-2
M.F
C14H26CaO16
M. Wt
490.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyhe...

CAS Number

17140-60-2

Product Name

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

IUPAC Name

calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate

Molecular Formula

C14H26CaO16

Molecular Weight

490.42 g/mol

InChI

InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1

InChI Key

FATUQANACHZLRT-XBQZYUPDSA-L

SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Solubility

Soluble

Synonyms

alpha-glucoheptonic acid, alpha-glucoheptonic acid, calcium salt (2:1), alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate, alpha-glucoheptonic acid, magnesium salt (2:1), alpha-glucoheptonic acid, potassium salt, alpha-glucoheptonic acid, sodium salt, calcium gluceptate, calcium glucoheptonate, copper glucoheptonate, glucoheptonate, glucoheptonic acid

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2]
  • Promote bone cell proliferation and differentiation: In vitro studies using osteoblast-like MG-63 cells have shown that calcium glucoheptonate increases cell proliferation and calcium uptake, potentially promoting bone formation [].
  • Increase expression of osteogenic markers: Treatment with calcium glucoheptonate led to increased expression of osteopontin, collagen type I, and other genes associated with bone formation in these cells [].
  • Be well-tolerated by other cell types: Studies suggest that calcium glucoheptonate does not exhibit cytotoxicity in colorectal and renal epithelial cells, indicating its potential safety for broader applications [].

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a calcium salt derived from gluconic acid. This compound features a complex structure characterized by multiple hydroxyl groups, contributing to its classification within the broader category of gluconates. It is recognized for its significant role in various biochemical processes and has applications in both medicine and industry. The compound is also known as calcium glucoheptonate and is primarily utilized as a calcium supplement to support bone health and metabolic functions.

Calcium glucoheptonate replenishes calcium levels in the blood. Once ingested, it dissociates in the digestive tract, releasing free calcium ions. These ions are then absorbed into the bloodstream and utilized by the body for various functions [].

Physical and Chemical Properties

  • Appearance: White, crystalline powder [].
  • Melting Point: Not readily available.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Highly soluble in water [].
  • Stability: Stable under normal storage conditions [].

Calcium glucoheptonate is generally well-tolerated, but some side effects like constipation, nausea, and stomach upset can occur []. In high doses, it can lead to hypercalcemia (elevated blood calcium), causing symptoms like fatigue, weakness, and confusion [].

No data is readily available regarding flammability or specific reactivity of calcium glucoheptonate.

Please Note:

  • This analysis is based on currently available scientific research.
  • More information on specific aspects, such as detailed synthesis or advanced safety profiles, might be available in technical resources or industry publications.
  • It is crucial to consult a healthcare professional before using calcium glucoheptonate or any other medication.

The chemical behavior of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is largely dictated by its multiple hydroxyl groups. These groups facilitate complexation reactions with metal ions and other compounds. Common reactions include:

  • Complexation Reactions: The presence of hydroxyl groups allows the formation of stable complexes with various metal ions.
  • Deprotonation and Protonation: The compound can undergo protonation/deprotonation reactions depending on the pH of the solution.
  • Hydrolysis: In aqueous solutions, hydrolysis can occur leading to the release of calcium ions.

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate exhibits several biological activities:

  • Calcium Supplementation: It plays a crucial role in maintaining calcium levels in the body. This is vital for skeletal health and muscle function.
  • Cell Proliferation: Studies have shown that this compound can increase the proliferation of osteoblast-like cells (MG-63), promoting bone health.
  • Biochemical Pathways: It impacts pathways related to calcium homeostasis and is involved in neurotransmission.

The synthesis of calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be achieved through several methods:

  • Chemical Synthesis:
    • Reacting glucose with hydrocyanic acid to form a nitrile intermediate.
    • Converting the nitrile into calcium glucoheptonate using calcium or barium hydrate.
  • Industrial Production:
    • Utilizes high-purity reagents to ensure the final product is free from contaminants.
    • Involves crystallization and filtration processes to obtain high-purity calcium glucoheptonate suitable for pharmaceutical applications.

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has diverse applications across various fields:

  • Medicine: Used as a treatment for conditions such as hypocalcemia and magnesium toxicity.
  • Food Industry: Serves as a food additive and dietary supplement.
  • Research: Employed in studies related to cell proliferation and osteogenesis.
  • Pharmaceuticals: Utilized in the production of high-quality calcium supplements.

Research indicates that calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate interacts with various drugs and substances. These interactions can influence its bioavailability and efficacy as a supplement. Specific studies have shown that it enhances calcium uptake when administered alongside other compounds.

Several compounds share structural or functional similarities with calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Calcium lactateCalcium saltMore soluble than calcium glucoheptonate; used for dietary supplementation.
Calcium borogluconateCalcium saltHigher solubility; commonly used in veterinary medicine.
Sodium gluconateSodium saltWater-soluble; used in food applications as a preservative.
Magnesium gluconateMagnesium saltSimilar properties but provides magnesium instead of calcium for supplementation.

Calcium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate stands out due to its specific stereochemistry and its unique role in promoting bone health through enhanced cellular activity compared to these similar compounds.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

12

Exact Mass

490.0846756 g/mol

Monoisotopic Mass

490.0846756 g/mol

Heavy Atom Count

31

UNII

45E26F1TPT

Related CAS

87-74-1 (Parent)

Drug Indication

For treatment of mild hypocalcemia due to neonatal tetany, tetany due to parathyroid deficiency or vitamin D deficiency, and alkalosis, as prophylaxis of hypocalcemia during exchange transfusions, in the treatment of intestinal malabsorption, and to replenish electrolytes.

ATC Code

A - Alimentary tract and metabolism
A12 - Mineral supplements
A12A - Calcium
A12AA - Calcium
A12AA10 - Calcium glucoheptonate

Mechanism of Action

Calcium gluceptate replenishes the deminished levels of calcium in the body, returning them to normal levels.

Other CAS

17140-60-2

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.

Wikipedia

Calcium_glucoheptonate

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

D-glycero-D-gulo-Heptonic acid, calcium salt (2:1): ACTIVE

Dates

Modify: 2024-04-14

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